molecular formula C18H18N2O3S2 B2363616 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylsulfonylbenzamide CAS No. 896289-36-4

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylsulfonylbenzamide

Cat. No. B2363616
CAS RN: 896289-36-4
M. Wt: 374.47
InChI Key: IAWTWZSXKAYTKO-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylsulfonylbenzamide is a useful research compound. Its molecular formula is C18H18N2O3S2 and its molecular weight is 374.47. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylsulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylsulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties Research has demonstrated the potential of compounds related to N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylsulfonylbenzamide in antimicrobial applications. A study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming for use as antimicrobial agents. These compounds have shown promising in vitro antibacterial and antifungal activities, highlighting their significance in developing new antimicrobial therapies (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antitumor Activity Another area of application is in antitumor research. Derivatives of the compound have been synthesized and evaluated for their antitumor activities. These studies reveal that many compounds in this category exhibit high inhibitory effects when screened for antiproliferative activity against various human cancer cell lines, indicating their potential utility in cancer treatment (Shams, Mohareb, Helal, & Mahmoud, 2010).

Cardiac Electrophysiological Activity Compounds with structural similarities to N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylsulfonylbenzamide have been synthesized and shown to have cardiac electrophysiological activity. These N-substituted imidazolylbenzamides or benzene-sulfonamides have been described to exhibit class III electrophysiological activity, potentially useful in treating arrhythmias (Morgan et al., 1990).

Anticonvulsant Properties Further research into N-[(4-cycloheptylaminopyrid-3–yl)sulfonyl]-N′-cycloheptyl urea, a neuroprotective agent chemically related to the compound , has indicated its efficacy as an anticonvulsant. It has shown a protective index and potency greater than phenytoin, suggesting its potential in treating seizure disorders (Masereel, Lambert, Dogné, Poupaert, & Delarge, 1997).

Synthesis of Functionalized Benzo[cycloheptanes] Research involving the synthesis of functionalized benzo[cycloheptanes], which are structurally related to N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylsulfonylbenzamide, has been conducted. These compounds have been synthesized via condensation, showcasing a method for preparing complex organic structures that may have varied applications in materials science and pharmaceutical development (Hauser & Yin, 2000).

properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-25(22,23)13-7-5-6-12(10-13)17(21)20-18-15(11-19)14-8-3-2-4-9-16(14)24-18/h5-7,10H,2-4,8-9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWTWZSXKAYTKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylsulfonylbenzamide

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